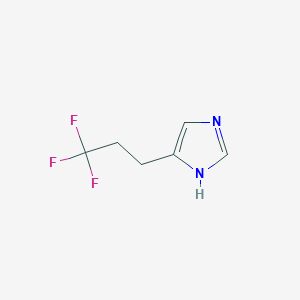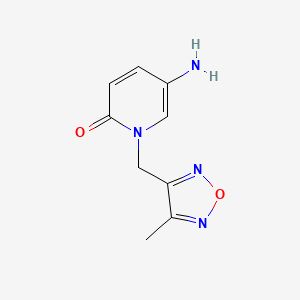
Sodium Quinoline-8-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Quinoline-8-sulfinate is a chemical compound with the molecular formula C9H6NNaO3S. It is a sodium salt derivative of quinoline-8-sulfinic acid. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Quinoline-8-sulfinate can be synthesized through the sulfonylation of quinoline N-oxides using sodium sulfinates. This process involves a metal-free deoxygenative sulfonylation via a dual radical coupling mechanism . The reaction typically requires the presence of a radical initiator and proceeds under mild conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where quinoline N-oxides are treated with sodium sulfinates in the presence of suitable radical initiators. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is designed to be scalable and cost-effective, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Sodium Quinoline-8-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to quinoline derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed:
Oxidation: Quinoline-8-sulfonic acid.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium Quinoline-8-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Sodium Quinoline-8-sulfinate involves its ability to participate in radical reactions. The sulfonate group acts as both a reagent and an activating agent, facilitating the formation of sulfonyl radicals. These radicals can then engage in various chemical transformations, leading to the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
- Sodium Methanesulfinate
- Sodium Benzenesulfinate
- Sodium Pyridine-3-sulfinate
Comparison: Sodium Quinoline-8-sulfinate is unique due to its quinoline backbone, which imparts distinct chemical properties and reactivity. Compared to other sodium sulfinates, it offers enhanced stability and versatility in chemical reactions. Its ability to participate in both nucleophilic and radical reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H6NNaO2S |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
sodium;quinoline-8-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI Key |
JTNSSUYKOJYGAG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)[O-])N=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


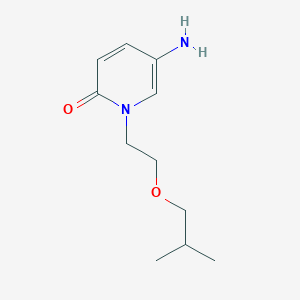
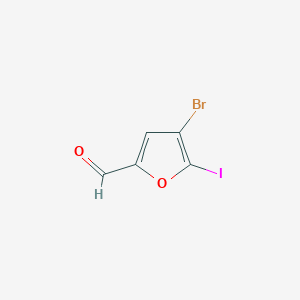

![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
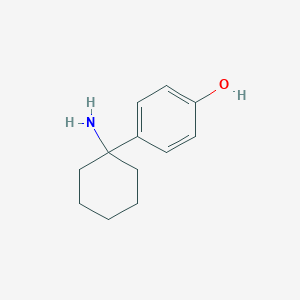
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)

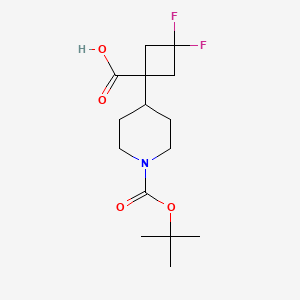
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
